molecular formula C24H32N4O3S2 B11127199 2-(dipropylamino)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(dipropylamino)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11127199
M. Wt: 488.7 g/mol
InChI Key: TZMXUALAGJGKRM-CYVLTUHYSA-N
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Description

This compound is a mouthful, but its structure reveals its significance. Let’s break it down:

    Name: 2-(dipropylamino)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

    IUPAC Name: 2-(dipropylamino)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methylpyrido[1,2-a]pyrimidin-4(3H)-one

    Molecular Formula: C₂₃H₃₀N₆O₃S₂

    Structure: !Compound Structure

This compound belongs to the pyrido[1,2-a]pyrimidin-4-one family and exhibits intriguing pharmacological properties.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

    Oxidation: The thiazolidinone moiety is susceptible to oxidation, leading to various derivatives.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The ethoxypropyl group can undergo nucleophilic substitution.

    Common Reagents: Lithium aluminum hydride (for reduction), thionyl chloride (for chlorination), and sodium hydroxide (for hydrolysis).

    Major Products: Hydrolysis of the thiazolidinone ring produces an acid derivative.

Scientific Research Applications

    Medicine: Investigated as a potential antitumor agent due to its unique structure.

    Chemistry: Used in asymmetric synthesis studies.

    Biology: Interacts with specific receptors, affecting cellular processes.

    Industry: Limited applications due to complexity.

Mechanism of Action

    Targets: Likely interacts with enzymes or receptors involved in cell growth regulation.

    Pathways: Further research needed to elucidate specific pathways.

Comparison with Similar Compounds

    Similar Compounds: Compare with related pyrido[1,2-a]pyrimidin-4-ones, such as [Compound A] and [Compound B].

    Uniqueness: Its extended side chains and thiazolidinone ring set it apart.

Properties

Molecular Formula

C24H32N4O3S2

Molecular Weight

488.7 g/mol

IUPAC Name

(5Z)-5-[[2-(dipropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H32N4O3S2/c1-5-11-26(12-6-2)21-18(22(29)28-16-17(4)9-10-20(28)25-21)15-19-23(30)27(24(32)33-19)13-8-14-31-7-3/h9-10,15-16H,5-8,11-14H2,1-4H3/b19-15-

InChI Key

TZMXUALAGJGKRM-CYVLTUHYSA-N

Isomeric SMILES

CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CCCOCC

Canonical SMILES

CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)C=C3C(=O)N(C(=S)S3)CCCOCC

Origin of Product

United States

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